Cas no 1207370-28-2 ((2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester)

(2-Hydroxyquinolin-6-yl)boronic acid pinacol ester is a boronate ester derivative of 2-hydroxyquinoline, commonly employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its pinacol ester group enhances stability, improving handling and storage compared to free boronic acids. The compound’s hydroxyl and boronic ester functionalities enable selective modifications, making it valuable in pharmaceutical and materials science applications. It exhibits good solubility in organic solvents, facilitating its use in homogeneous reaction conditions. The structural rigidity of the quinoline scaffold contributes to controlled reactivity, ensuring efficient coupling with aryl or heteroaryl halides. This reagent is particularly useful in constructing complex heterocyclic frameworks for bioactive molecules or functional materials.
(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester structure
1207370-28-2 structure
Product name:(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester
CAS No:1207370-28-2
MF:C15H18BNO3
Molecular Weight:271.1193
MDL:MFCD18427677
CID:2118838

(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester 化学的及び物理的性質

名前と識別子

    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one
    • AK165174
    • 6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)QUINOLIN-2-OL
    • JZUNBRFCAFIQJB-UHFFFAOYSA-N
    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one
    • FCH2804547
    • 2-Quinolinone-6-boronic acid pinacol ester
    • 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-ol
    • (2-HYDROXYQUINOLIN-6-YL)BORONIC ACID PINACOL ESTER
    • 6-(Tetramethyl-1,3,2-dio
    • (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester
    • MDL: MFCD18427677
    • インチ: 1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(18)17-12/h5-9H,1-4H3,(H,17,18)
    • InChIKey: JZUNBRFCAFIQJB-UHFFFAOYSA-N
    • SMILES: O1B(C2C([H])=C([H])C3=C(C([H])=C([H])C(N3[H])=O)C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 430
  • トポロジー分子極性表面積: 47.6

じっけんとくせい

  • Boiling Point: 454.2±45.0°C at 760 mmHg

(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester Security Information

(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB442719-250 mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one; .
1207370-28-2
250mg
€223.40 2023-04-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85500-250mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one
1207370-28-2 97%
250mg
¥362.0 2023-09-06
Enamine
EN300-3286392-10.0g
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one
1207370-28-2 95.0%
10.0g
$855.0 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111895-250mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one
1207370-28-2 96%
250mg
¥564.00 2024-08-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HJ434-200mg
(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester
1207370-28-2 97%
200mg
1153.0CNY 2021-08-04
Chemenu
CM136439-1g
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one
1207370-28-2 97%
1g
$420 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HJ434-250mg
(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester
1207370-28-2 97%
250mg
1744CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T843514-250mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one
1207370-28-2 97%
250mg
¥1,304.10 2022-09-28
TRC
H120730-25mg
(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester
1207370-28-2
25mg
$ 210.00 2022-06-04
Chemenu
CM136439-100mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one
1207370-28-2 97%
100mg
$105 2021-08-05

(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester 関連文献

(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Esterに関する追加情報

(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester: A Comprehensive Overview

(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester, also known by its CAS number 1207370-28-2, is a versatile compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of hydroxyquinoline, a heterocyclic aromatic compound with a wide range of applications in drug discovery, optoelectronics, and catalysis. The incorporation of the boronic acid pinacol ester group into the hydroxyquinoline framework introduces unique reactivity and functionality, making it an invaluable tool in modern chemical research.

The structure of (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester consists of a hydroxyquinoline moiety with a hydroxyl group at position 2 and a boronic acid pinacol ester group at position 6. This arrangement allows for precise control over the electronic properties and reactivity of the molecule. The hydroxyquinoline skeleton itself is known for its ability to coordinate with metal ions, which has been exploited in various applications such as metalloenzyme mimics and metal-based drugs.

Recent advancements in cross-coupling reactions have highlighted the importance of boronic acids and their derivatives as key intermediates in the construction of complex organic molecules. The pinacol ester group in (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester serves as an excellent leaving group, facilitating Suzuki-Miyaura coupling reactions with aryl halides or triflates. This reactivity has been leveraged in the synthesis of biologically active compounds, including potential anticancer agents and antibiotics.

In addition to its role in organic synthesis, (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester has found applications in materials science, particularly in the development of advanced materials for optoelectronic devices. The hydroxyquinoline moiety contributes to the compound's high thermal stability and strong electron-withdrawing properties, making it suitable for use in light-emitting diodes (LEDs) and organic photovoltaic (OPV) cells.

Recent studies have also explored the use of (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester as a precursor for the synthesis of metal-organic frameworks (MOFs). The ability to incorporate this compound into MOFs has opened new avenues for gas storage, catalysis, and sensing applications. Researchers have demonstrated that MOFs derived from this compound exhibit exceptional stability under harsh conditions, making them promising candidates for industrial applications.

The synthesis of (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester typically involves a multi-step process that begins with the preparation of hydroxyquinoline derivatives. The introduction of the boronic acid pinacol ester group is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions required. Optimization of these steps has led to improved yields and purity levels, ensuring that the compound is readily available for large-scale applications.

In terms of biological activity, (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester has shown potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. Preclinical studies have demonstrated its efficacy in reducing inflammation in animal models, suggesting its potential as a lead compound for drug development.

The environmental impact of synthesizing and using (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester has also been a topic of recent research. Efforts are being made to develop more sustainable synthesis routes that minimize waste generation and energy consumption. Green chemistry approaches, such as using renewable solvents or catalytic systems, are being explored to enhance the eco-friendliness of this compound's production.

In conclusion, (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester stands out as a multifunctional compound with diverse applications across various scientific disciplines. Its unique chemical properties and reactivity make it an essential tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in advancing modern chemistry and technology.

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Amadis Chemical Company Limited
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